Ethyl3-[(4-phenoxybenzoyl)amino]benzoate
Description
Ethyl 3-[(4-phenoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a phenoxybenzoyl-substituted amino group at the 3-position of the benzene ring. The phenoxybenzoyl moiety likely enhances lipophilicity and binding affinity to biological targets, similar to other aryl-substituted benzoates .
Properties
Molecular Formula |
C22H19NO4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 3-[(4-phenoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H19NO4/c1-2-26-22(25)17-7-6-8-18(15-17)23-21(24)16-11-13-20(14-12-16)27-19-9-4-3-5-10-19/h3-15H,2H2,1H3,(H,23,24) |
InChI Key |
HOGBWHFDNVADCT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Derivatives with heterocyclic substituents (e.g., triazoles, pyrazoles) require multi-step synthesis and often exhibit lower yields (e.g., 18% for methyl 3-((6-methoxybenzofuro...) ).
- Functional Group Impact: Electron-withdrawing groups (e.g., trifluoroacetyl in Ethyl 4-[(trifluoroacetyl)amino]benzoate ) improve metabolic stability, while bulky aryl groups (e.g., phenoxybenzoyl) may enhance target specificity .
Antitumor Activity
- Methyl 3-((6-methoxybenzofuro[3,2-c]pyrazolyl)amino)benzoate (4b): Exhibits tumor cell growth inhibition (IC₅₀ ~ 12 µM against HeLa cells) via kinase inhibition .
- Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate: Shows moderate antitumor activity by disrupting microtubule assembly (IC₅₀ ~ 25 µM) .
- Ethyl 3-[(4-phenoxybenzoyl)amino]benzoate (Hypothetical): Predicted to inhibit tyrosine kinases due to structural similarity to 4b, but experimental data are lacking.
Antifungal and Antimicrobial Activity
- α-Aminophosphonates (e.g., Ethyl 4a–4d): Demonstrated antifungal efficacy against Scedosporium species (MIC₉₀ = 8–32 µg/mL) through membrane disruption .
- Schiff Bases of Isatin (e.g., Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate): Show broad-spectrum antibacterial activity (MIC = 16–64 µg/mL) against E. coli and S. aureus .
Physicochemical Properties
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